2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex heterocyclic compound that has garnered significant interest due to its potential pharmacological properties.
Preparation Methods
The synthesis of 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multicomponent reactions (MCRs). One common synthetic route includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . This method is preferred due to its efficiency and the ability to produce the compound in racemic or enantiomerically pure forms. Industrial production methods often utilize similar multicomponent reactions, with optimizations for large-scale synthesis and cost-effectiveness .
Chemical Reactions Analysis
2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carbonitrile groups.
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional heterocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile can be compared with other similar compounds, such as:
2-amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole derivatives: Indole-based compounds also possess diverse biological activities and are used in various therapeutic applications.
Pyridine derivatives: These compounds are known for their pharmacological properties and are used in drug discovery.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities .
Properties
CAS No. |
612049-25-9 |
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Molecular Formula |
C24H22N4O4 |
Molecular Weight |
430.5g/mol |
IUPAC Name |
2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C24H22N4O4/c1-14-10-19-21(24(29)28(14)13-15-6-5-9-27-12-15)20(17(11-25)23(26)32-19)16-7-4-8-18(30-2)22(16)31-3/h4-10,12,20H,13,26H2,1-3H3 |
InChI Key |
RMGKAWSSXRHBTI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=CC=C3)OC)OC)C(=O)N1CC4=CN=CC=C4 |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=CC=C3)OC)OC)C(=O)N1CC4=CN=CC=C4 |
Origin of Product |
United States |
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